Shatavarin IV

Catalog No.
S595818
CAS No.
84633-34-1
M.F
C45H74O17
M. Wt
887.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shatavarin IV

CAS Number

84633-34-1

Product Name

Shatavarin IV

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H74O17

Molecular Weight

887.1 g/mol

InChI

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1

InChI Key

BCUDKRWNGQAFLF-PJFZGHSASA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1

Pharmacology

Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus, has been reported to display significant activity as an inhibitor of core Golgi enzymes transferase in cell-free assays . It also exhibits immunomodulation activity against specific T-dependent antigens . The methods of application or experimental procedures involve the extraction of Shatavarin IV from the roots of Asparagus racemosus and its application in cell-free assays . The outcomes obtained indicate a significant inhibitory activity of Shatavarin IV on core Golgi enzymes transferase .

Biochemistry

Shatavarin IV has been identified and quantified using High-Performance Thin-Layer Chromatography (HPTLC) in a study . The method involved the use of HPTLC silica gel F 254 pre-coated plates with ethyl acetate–methanol–water as the mobile phase . The retention factor (RF) of Shatavarin IV was found to be 0.43 and it was quantified at 425 nm . The limits of detection (LOD) and quantitation (LOQ) were 14.35 ng and 43.50 ng, respectively .

Medicine

Shatavarin IV has been used in Ayurvedic medicine for various treatments. It has been documented for its curative and preventive use in aging, with improved mental function and increased longevity . It has also been used in dyspepsia, nervous disorders, inflammation, tumors, hepatopathy, and neuropathy . The methods of application involve the extraction of Shatavarin IV from the roots of Asparagus racemosus and its use in various treatments .

Immunology

Shatavarin IV has been evaluated for its toxicity and immunomodulatory potential against S. aureus bacterin in mice . Cellular and humoral immune responses were assessed . The outcomes obtained indicate that Shatavarin IV elicited IgG and IgG2b responses at the dose of 40 μg against S. aureus bacterin .

Neurology

Shatavarin IV has shown neuromodulatory potential by enhancing synaptic acetylcholine level and nAChR activity . The methods of application involved the use of Shatavarin IV in experiments conducted on Caenorhabditis elegans .

Oncology

Shatavarin IV has shown anticancer activity . It has been isolated from Asparagus racemosus and used in dietary restriction (DR) induced longevity in Caenorhabditis elegans . SIV significantly increased the lifespan to 18% which is independent of antimicrobial activity and reduced the aging by-product, lipofuscin along with increased locomotion, and chemotaxis behavior in wild type worms .

Agriculture

Shatavarin IV, along with other active components of Asparagus racemosus, has been reported to have significant applications in agriculture . .

Dermatology

Endocrinology

Shatavarin IV has shown potential in endocrinology, particularly in relation to longevity and aging. A study found that Shatavarin IV significantly increased the lifespan of Caenorhabditis elegans, a model organism often used in aging studies .

Gastroenterology

Asparagus racemosus, the plant from which Shatavarin IV is derived, has been used in Ayurvedic medicine for the treatment of various gastrointestinal disorders, including dyspepsia and gastric ulcers .

Geriatrics

Shatavarin IV has been associated with longevity and improved mental function, which are of significant interest in geriatric medicine . It has been used in Ayurvedic medicine for its curative and preventive use in aging, with improved mental function and increased longevity .

Hematology

Cardiology

Pulmonology

Shatavarin IV has been reported to have antitussive properties, which could potentially be applied in the field of pulmonology .

Nephrology

Ophthalmology

Asparagus racemosus, from which shatavarin iv is derived, has been used in ayurvedic medicine for various eye-related treatments .

Orthopedics

Psychiatry

Shatavarin IV is a steroidal saponin primarily extracted from the roots of Asparagus racemosus, a plant known for its medicinal properties in traditional Ayurvedic medicine. This compound is recognized for its diverse biological activities, including immunomodulatory, antioxidant, and anticancer effects. Structurally, Shatavarin IV consists of a sarsasapogenin backbone with various sugar moieties attached, contributing to its bioactivity and solubility in biological systems .

Research suggests that Asparanin B's anticancer activity might be mediated through multiple mechanisms. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells []. Additionally, Asparanin B may inhibit cell proliferation and angiogenesis (formation of new blood vessels), essential for tumor growth.

Typical of saponins, including hydrolysis and glycosylation. The hydrolysis of Shatavarin IV can lead to the release of aglycones such as sarsasapogenin and sugar units, which may enhance its pharmacological effects. Additionally, Shatavarin IV can interact with cell membranes due to its amphiphilic nature, facilitating various biochemical interactions that are crucial for its biological activities .

Shatavarin IV exhibits a broad spectrum of biological activities:

  • Immunomodulatory Effects: It enhances humoral immune responses, particularly against pathogens like Staphylococcus aureus, by promoting IgG and IgG2b antibody production .
  • Anticancer Properties: Research indicates that Shatavarin IV can induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, thereby inhibiting excessive cell proliferation linked to hyperglycemia .
  • Antioxidant Activity: It possesses significant antioxidant properties, which help in mitigating oxidative stress and related cellular damage .

The synthesis of Shatavarin IV typically involves extraction from Asparagus racemosus roots followed by purification processes:

  • Extraction: Dried roots are defatted using organic solvents like n-hexane and then sequentially extracted with methanol and n-butanol.
  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel to isolate Shatavarin IV. Various solvent systems are employed to elute different fractions until pure Shatavarin IV is obtained .
  • Characterization: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the identity and purity of the isolated compound .

Interaction studies involving Shatavarin IV have demonstrated its potential to modulate immune responses. For instance, when used as an adjuvant in vaccine formulations, it enhances antibody responses without eliciting significant adverse effects at therapeutic doses. Studies have shown that it can improve the efficacy of vaccines against bacterial infections by promoting specific immune pathways . Furthermore, it has been noted that while it enhances certain immune parameters, the cell-mediated immune response may be less pronounced compared to other commercial adjuvants like Quil-A .

Shatavarin IV belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure. Other similar compounds include:

  • Shatavarin I: A saponin with fewer sugar moieties than Shatavarin IV; known for similar but less potent biological activities.
  • Shatavarin II: Another derivative with distinct sugar compositions; exhibits moderate immunomodulatory effects.
  • Shatavarin III: Shares structural similarities but varies in sugar composition; has been studied for its antioxidant properties.

Comparison Table

CompoundStructure ComplexityBiological ActivityPrimary Source
Shatavarin IVHighStrong immunomodulatorAsparagus racemosus
Shatavarin IModerateMild immunomodulatorAsparagus racemosus
Shatavarin IIModerateModerate activityAsparagus racemosus
Shatavarin IIIModerateAntioxidantAsparagus racemosus

Shatavarin IV stands out due to its superior immunomodulatory effects and anticancer properties compared to its analogs. Its unique structure allows for enhanced solubility and bioavailability, making it particularly effective in therapeutic applications .

XLogP3

1.7

UNII

Z905922Y1P

Wikipedia

Asparanin b

Dates

Modify: 2024-04-14

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